1-methyl-2-(pyrrolidin-1-ylmethyl)-1H-benzo[d]imidazol-5-amine
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Overview
Description
1-Methyl-2-(pyrrolidin-1-ylmethyl)-1H-benzo[d]imidazol-5-amine is a complex organic compound characterized by its unique structure, which includes a benzo[d]imidazole core, a pyrrolidinylmethyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-2-(pyrrolidin-1-ylmethyl)-1H-benzo[d]imidazol-5-amine typically involves multiple steps, starting with the formation of the benzo[d]imidazole core One common approach is the reaction of o-phenylenediamine with formic acid or its derivatives under controlled conditions to form the benzo[d]imidazole ring
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Types of Reactions:
Reduction: Reduction reactions can be performed to convert specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are commonly used to introduce various substituents onto the benzo[d]imidazole core.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.
Reduction reactions might involve hydrogen gas and a suitable catalyst.
Substitution reactions often employ nucleophiles like alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.
Scientific Research Applications
Chemistry: The compound serves as a versatile intermediate in organic synthesis, facilitating the construction of more complex molecules.
Medicine: The compound may be explored for its pharmacological properties, including its potential use as a therapeutic agent in treating various diseases.
Industry: Its unique chemical properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-methyl-2-(pyrrolidin-1-ylmethyl)-1H-benzo[d]imidazol-5-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
1-Methyl-2-pyrrolidinone
2-(1-Methyl-2-pyrrolidinyl)-pyridine
Other benzo[d]imidazole derivatives
Uniqueness: 1-Methyl-2-(pyrrolidin-1-ylmethyl)-1H-benzo[d]imidazol-5-amine stands out due to its specific structural features, which confer unique chemical and biological properties compared to similar compounds
This comprehensive overview provides a detailed understanding of this compound, from its synthesis to its applications and mechanisms. Its versatility and potential make it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
1-methyl-2-(pyrrolidin-1-ylmethyl)benzimidazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4/c1-16-12-5-4-10(14)8-11(12)15-13(16)9-17-6-2-3-7-17/h4-5,8H,2-3,6-7,9,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTHRHODLKXQDQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N)N=C1CN3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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